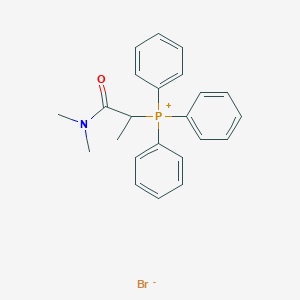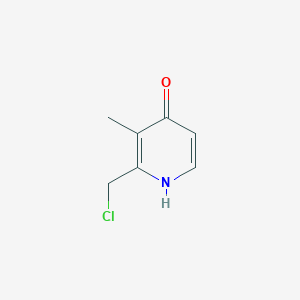
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide: is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-(dimethylamino)propan-1-one under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is widely used for the synthesis of alkenes from carbonyl compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ability to form stable phosphonium salts makes it useful in the study of cellular processes and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a versatile reagent makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on enzymes or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium chloride
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium iodide
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium fluoride
Uniqueness: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. The choice of counterion can affect the compound’s performance in various applications, making it distinct from its chloride, iodide, and fluoride counterparts.
Eigenschaften
Molekularformel |
C23H25BrNOP |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)









